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Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production. While the

dimethoxytrityl (DMT) group is standard for temporary 5'-hydroxyl protection, the base-labile 9-

fluorenylmethyloxycarbonyl (Fmoc) group offers a powerful alternative strategy, particularly for

modifying the 3'-terminus of an oligonucleotide. This guide provides detailed protocols for using

Fmoc-protected Controlled Pore Glass (CPG), specifically Fmoc-amino-modifier CPG, to

synthesize 3'-amino-modified oligonucleotides.

This approach is highly valuable for researchers, scientists, and drug development

professionals as it allows for the on-support conjugation of various labels, ligands, or other

molecules to the 3'-amino group under mild conditions. The Fmoc group is stable throughout

the standard phosphoramidite synthesis cycle but can be selectively removed on the

synthesizer, exposing a primary amine for subsequent derivatization before the oligonucleotide

is cleaved from the support.[1][2] This strategy avoids potential side reactions that might occur

during solution-phase conjugation and simplifies purification.

Principle of the Method
The synthesis begins with a solid support, typically CPG, functionalized with a linker containing

a primary amine protected by an Fmoc group. The oligonucleotide chain is assembled in the 3'

to 5' direction using standard phosphoramidite chemistry, where the 5'-hydroxyl of each
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incoming monomer is protected by a DMT group. After the desired sequence is synthesized,

the terminal 5'-DMT group is removed. The Fmoc group on the 3'-linker is then selectively

cleaved using a mild base, typically a piperidine solution.[3] The resulting free amine on the

solid support can be conjugated with an amine-reactive molecule. Finally, the oligonucleotide is

cleaved from the CPG, and all remaining protecting groups on the nucleobases and phosphate

backbone are removed.[4]

Experimental Protocols
Protocol 1: Automated Oligonucleotide Synthesis
This protocol outlines the standard steps for chain elongation on an automated DNA/RNA

synthesizer, starting with an Fmoc-amino-modifier CPG support.

1. CPG Support Preparation:

Load a synthesis column with the appropriate amount of Fmoc-amino-modifier CPG for the

desired synthesis scale (e.g., 0.2 µmol, 1.0 µmol).

Place the column on the automated synthesizer. The synthesizer will handle all subsequent

washing and reagent delivery steps.

2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition.

Deblocking (De-DMT): The 5'-DMT group of the nucleotide attached to the CPG (or the last

nucleotide added) is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic

acid (DCA) in dichloromethane (DCM) to expose the free 5'-hydroxyl group.

Coupling: The next phosphoramidite monomer, activated by a reagent such as 1H-tetrazole,

5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI), is delivered to the column.[5]

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing

oligonucleotide chain.[6] A high coupling efficiency (>99%) is critical for the yield of the final

full-length product.[7][8]

Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of

acetic anhydride and 1-methylimidazole. This prevents the elongation of failure sequences in

subsequent cycles.
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Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable

phosphate triester using an iodine solution in a tetrahydrofuran (THF)/water/pyridine mixture.

Protocol 2: On-Support Fmoc Group Deprotection
This procedure is performed on the automated synthesizer after the final oligonucleotide

sequence has been assembled.

1. Reagent Preparation:

Prepare a fresh solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][9]

2. Deprotection Cycle:

Ensure the final 5'-DMT group has been removed.

Program the synthesizer to deliver the 20% piperidine/DMF solution to the synthesis column.

Allow the solution to incubate with the CPG-bound oligonucleotide for 5-10 minutes at room

temperature.[9]

Drain the column and repeat the piperidine treatment 2-3 times to ensure complete removal

of the Fmoc group.[9]

Wash the column thoroughly with DMF (3 x 3 mL) followed by anhydrous acetonitrile (3 x 3

mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

Dry the support with a stream of argon gas.

3. Quantification of Fmoc Removal (Optional):

Collect the piperidine washes.

Dilute the combined washes to a known volume (e.g., 10 mL) with 20% piperidine/DMF.

Measure the absorbance of the solution at 301 nm in a spectrophotometer against a blank of

20% piperidine/DMF.[9][10]
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Calculate the loading using the Beer-Lambert law (A = εcl) and the molar extinction

coefficient (ε) of the dibenzofulvene-piperidine adduct, which is approximately 7800

L·mol⁻¹·cm⁻¹.[9][10]

Protocol 3: On-Support Conjugation to 3'-Amine
This protocol describes a general method for labeling the exposed 3'-amino group. The specific

conditions may need optimization based on the label used.

1. Reagent Preparation:

Dissolve the amine-reactive label (e.g., NHS ester, isothiocyanate) in an appropriate

anhydrous solvent (e.g., DMF, DMSO) to a concentration of ~0.1-0.2 M.

Prepare a solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA),

in the same solvent.

2. Conjugation Reaction:

Transfer the CPG support from the synthesis column to a microcentrifuge tube or a suitable

reaction vessel.

Add the label solution and the base to the CPG. A 10-20 fold molar excess of the label over

the synthesis scale is typically sufficient.

Incubate the mixture at room temperature for 1-2 hours with occasional gentle mixing.[9]

After incubation, pellet the CPG by centrifugation.

Carefully remove the supernatant.

Wash the CPG extensively with DMF, followed by acetonitrile, to remove excess label and

byproducts. Dry the support under argon or in a vacuum.

Protocol 4: Cleavage and Final Deprotection
This final step releases the oligonucleotide from the CPG support and removes all remaining

protecting groups.
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1. Cleavage from CPG:

Transfer the dried CPG to a screw-cap vial.

Add concentrated ammonium hydroxide (~1 mL for a 1 µmol synthesis).

Incubate at room temperature for 1-2 hours to cleave the succinyl linker.[11]

2. Base and Phosphate Deprotection:

After cleavage, the vial contains the oligonucleotide in the ammonium hydroxide solution.

Tightly seal the vial and heat at 55°C for 8-16 hours. This step removes the acyl protecting

groups (e.g., isobutyryl, benzoyl) from the nucleobases and the cyanoethyl groups from the

phosphate backbone.[4]

After heating, cool the vial to room temperature.

Evaporate the ammonia solution to dryness using a centrifugal evaporator.

3. Purification:

Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

Purify the oligonucleotide using an appropriate method, such as Reversed-Phase High-

Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis

(PAGE), to isolate the full-length, modified product.

Quantitative Data Summary
The following table summarizes key parameters and typical values for the synthesis of 3'-

amino-modified oligonucleotides using Fmoc-amino-modifier CPG.
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Parameter Reagent/Condition
Typical
Value/Range

Purpose

Synthesis Cycle

Coupling Efficiency
Phosphoramidite +

Activator
> 99% per step

Ensures high yield of

full-length product[12]

Coupling Time
Standard

Phosphoramidites
2-5 minutes

Reaction time for

internucleotide bond

formation[7]

Fmoc Deprotection

Deprotection Reagent Piperidine in DMF 20% (v/v)
Cleavage of the Fmoc

protecting group[3]

Deprotection Time 20% Piperidine/DMF 2 x 5-10 minutes
Ensures complete

Fmoc removal[9]

Monitoring

Wavelength

UV-Vis

Spectrophotometry
301 nm

Quantification of

dibenzofulvene-

piperidine adduct[10]

Molar Extinction (ε)
Dibenzofulvene

Adduct
7800 L·mol⁻¹·cm⁻¹

Used for calculating

loading/Fmoc

removal[9][10]

Cleavage &

Deprotection

Cleavage Reagent Concentrated NH₄OH -
Releases oligo from

CPG support[11]

Cleavage Time Concentrated NH₄OH 1-2 hours at RT
Cleavage of succinyl

linker[11]

Deprotection Reagent Concentrated NH₄OH -

Removes base and

phosphate protecting

groups[4]

Deprotection Time Concentrated NH₄OH 8-16 hours at 55°C Complete

deprotection of
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nucleobases[4]

Visualizations
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Caption: Overall workflow for synthesizing a 3'-modified oligonucleotide using Fmoc-amino-

modifier CPG.
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Caption: The four chemical steps of a single phosphoramidite addition cycle in solid-phase

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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